molecular formula C8H5ClF3NO B411987 N-(3-chlorophenyl)-2,2,2-trifluoroacetamide CAS No. 40410-54-6

N-(3-chlorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B411987
CAS RN: 40410-54-6
M. Wt: 223.58g/mol
InChI Key: VRKVCIVKSRGSLU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,2,2-trifluoroacetamide, also known as TFM, is a chemical compound with a molecular formula of C8H5ClF3NO. It is a white crystalline solid that is commonly used in scientific research. TFM is a potent insecticide and is commonly used to control aquatic pests in bodies of water such as lakes, ponds, and rivers.

Scientific Research Applications

  • Reactions with Alkenes and Dienes : N-(3-chlorophenyl)-2,2,2-trifluoroacetamide has been studied in reactions with alkenes and dienes in oxidative systems. These reactions lead to various products like iodoamidation and successive addition-cyclization products, which are significant in organic synthesis (Shainyan et al., 2015).

  • Structural Analysis and FTIR Studies : The compound's iodine-containing derivatives have been analyzed using X-ray and FTIR spectroscopy. These studies provide insights into the conformers of amides and their structural analogues, which are crucial for understanding molecular interactions (Sterkhova et al., 2017).

  • Synthesis in Organic Chemistry : It has been used in the synthesis of novel compounds, such as N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, demonstrating its utility in creating diverse chemical structures (Tian et al., 2014).

  • Gas-Liquid Chromatography Applications : The compound plays a role in the derivatization process for gas-liquid chromatography, aiding in the simultaneous determination of related compounds, which is significant in analytical chemistry (Heyn et al., 1982).

  • Capillary Gas Chromatography : It is used in the derivatization of 3-chloropropanediol for capillary gas chromatography, demonstrating its utility in enhancing analytical methods (Kissa, 1992).

  • Insecticidal Applications : Derivatives of N-(3-chlorophenyl)-2,2,2-trifluoroacetamide have been synthesized and tested for insecticidal efficacy, indicating its potential in pest control (Rashid et al., 2021).

  • Trifluoroacetylation in Trace Analysis : It has been used for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild conditions, which is important in trace analysis (Donike, 1973).

  • Preparation of Isomeric Compounds : Its application in the preparation of isomeric acetyl- and 2,2,2-trifluoroacetyl-azidothiophenes, through a one-pot procedure, showcases its versatility in organic synthesis (Spagnolo & Zanirato, 1996).

properties

IUPAC Name

N-(3-chlorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKVCIVKSRGSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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